2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide
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Overview
Description
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide is an organic compound characterized by its unique structure, which includes a phenoxy group substituted with two pentyl chains and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide typically involves the reaction of 2,4-dipentylphenol with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the acetamide group.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar phenoxy structure but different substituents.
2,4-Dinitrophenylhydrazine: A reagent used in organic chemistry with a similar phenoxy group but different functional groups.
Uniqueness
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide is unique due to its specific combination of phenoxy and acetamide groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
101213-09-6 |
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Molecular Formula |
C22H37NO2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(2,4-dipentylphenoxy)-N,N-diethylacetamide |
InChI |
InChI=1S/C22H37NO2/c1-5-9-11-13-19-15-16-21(20(17-19)14-12-10-6-2)25-18-22(24)23(7-3)8-4/h15-17H,5-14,18H2,1-4H3 |
InChI Key |
JAEANXPMQQXRDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)OCC(=O)N(CC)CC)CCCCC |
Origin of Product |
United States |
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